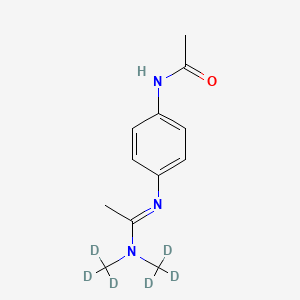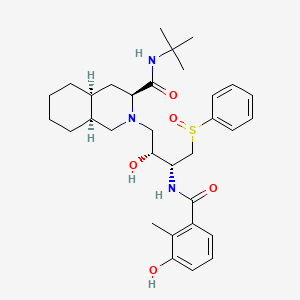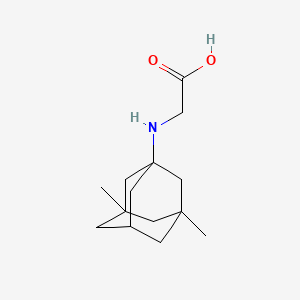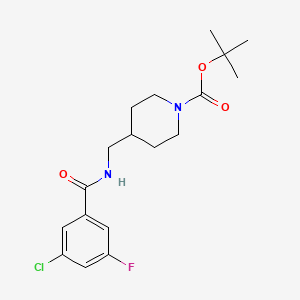
N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6
Vue d'ensemble
Description
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated derivative of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yield and purity of the deuterated product. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Substitution reactions can occur at the acetylamino or dimethylacetamidine groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine oxide, while reduction could produce N’-(4-Acetylaminophenyl)-N,N-dimethylamine.
Applications De Recherche Scientifique
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: The deuterated compound is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy and precision of quantitative analyses.
Biological Studies: It is employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.
Pharmaceutical Research: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industrial Applications: It is utilized in the synthesis of other deuterated compounds and materials for various industrial purposes.
Mécanisme D'action
The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological targets. Deuterium substitution often results in a kinetic isotope effect, which can alter the rate of metabolic reactions and enhance the compound’s stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine: The non-deuterated parent compound.
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d3: A partially deuterated analog with three deuterium atoms.
Uniqueness
N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is unique due to its complete deuteration, which provides distinct advantages in analytical and research applications. The increased stability and altered metabolic profile make it a valuable tool in various scientific studies.
Propriétés
IUPAC Name |
N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXUSRXKBFHKMO-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

